2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a pyrimidine ring, making it an interesting subject for chemical and pharmaceutical research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes . The exact interaction of this compound with its targets would depend on the specific molecular structure of the compound and the nature of its targets.
Biochemical Pathways
For example, they can influence the metabolism of tryptophan, a precursor of indole, in higher plants . They can also affect the signaling pathways in bacteria . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects, depending on its specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve optimal yields and functionalization of the indole ring system.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as solvent choice and reagent introduction sequence, is crucial for efficient large-scale production . The use of environmentally benign solvents like PEG-400 can also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles and pyrimidines, which can exhibit different biological activities depending on the introduced functional groups .
Scientific Research Applications
2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-benzylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one: This compound shares a similar core structure but has different substituents, which can alter its biological activity.
1,5,6,7-tetrahydro-4H-indol-4-one derivatives: These compounds also feature an indole ring system and are known for their medicinal properties.
Uniqueness
2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its specific combination of a benzylsulfanyl group and an ethyl group on the indole-pyrimidine scaffold. This unique structure can result in distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .
Biological Activity
The compound 2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole family, which has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, highlighting key findings from various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the pyrimidoindole core followed by the introduction of substituents such as the benzylsulfanyl group. Various reagents are utilized in these synthetic pathways to ensure high yield and purity of the final product.
Anticancer Properties
Recent studies have indicated that compounds within the pyrimidoindole class exhibit significant anticancer properties. For instance, research has shown that derivatives similar to this compound can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways. A notable study demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models .
Antimicrobial Activity
Anti-inflammatory Effects
The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example:
- Apoptosis Induction : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.
- Antimicrobial Action : Through binding to bacterial enzymes critical for cell wall synthesis.
- Anti-inflammatory Pathways : By modulating NF-kB signaling and reducing oxidative stress markers.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various biological assays:
Properties
IUPAC Name |
2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-2-22-18(23)17-16(14-10-6-7-11-15(14)20-17)21-19(22)24-12-13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHSLXVBTNPSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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